molecular formula C20H13F4NO5 B2831948 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide CAS No. 1021134-79-1

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide

Cat. No.: B2831948
CAS No.: 1021134-79-1
M. Wt: 423.32
InChI Key: SUFJQPQOSAIVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a 4-oxo-4H-pyran-2-carboxamide core. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of enzyme inhibitors and chemical probes. The molecular structure integrates two key pharmacophores: a 4-fluorobenzyl ether moiety and a 4-(trifluoromethoxy)phenyl group connected via an amide bond. The amide functional group is a critical element in biomolecules, often serving as a key linker that can engage in hydrogen bonding with biological targets . The strategic incorporation of fluorine atoms and the trifluoromethoxy group is a common tactic in modern drug design. These features are known to influence a compound's electronic properties, metabolic stability, lipophilicity, and overall bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies . While the specific biological target of this compound requires further investigation, molecules with similar structural motifs, such as the 4-oxo-4H-pyran core and aromatic amide linkages, are frequently explored in various therapeutic areas. This product is intended for research applications such as in-vitro screening, hit-to-lead optimization, and biochemical assay development. Notice: This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4NO5/c21-13-3-1-12(2-4-13)10-28-18-11-29-17(9-16(18)26)19(27)25-14-5-7-15(8-6-14)30-20(22,23)24/h1-9,11H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFJQPQOSAIVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Pyridine Cores

describes phenylpyridine derivatives sharing the 4-(trifluoromethoxy)benzyloxy substituent. Key comparisons include:

Compound Name (from ) Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Features
7e Pyridine 3-Nitro, 4-(trifluoromethoxy)benzyloxy, 5-(trifluoromethyl) 122.1–124.8 71.8 Nitro group increases polarity; lower lipophilicity
7f Pyridine 4-(Trifluoromethoxy)benzyloxy, 3-(trifluoromethyl) 73.3–75.1 40.8 Dual trifluoromethyl groups enhance electron-withdrawing effects
7j Pyridine 4-(3-Chloro-4-(trifluoromethoxy)benzyloxy) 62.3 91.5 Chlorine substituent improves crystallinity; highest yield in series

Key Differences from Target Compound :

  • Core Structure: Pyridine (6-membered, N-containing) vs. pyranone (6-membered, oxygen-containing).
  • Substituent Positioning: The target compound’s carboxamide is directly attached to the pyranone core, whereas pyridine analogs feature substituents on the phenyl ring.

Analogs with Pyranone or Pyrrole Cores

5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide ()
  • Structural Difference : The amide nitrogen is linked to a 3-phenylpropyl group instead of 4-(trifluoromethoxy)phenyl.
  • Safety data () indicate stringent handling requirements (e.g., avoiding heat), suggesting thermal instability compared to the target compound.
Atorvastatin d-Lactone Derivative ()
  • Core Structure : Pyrrole-carboxamide with a tetrahydro-2H-pyran-2-one moiety.
  • Key Features :
    • Hydroxyl and lactone groups enable hydrogen bonding and hydrolytic susceptibility.
    • Fluorophenyl and isopropyl groups contribute to steric bulk, differing from the target’s trifluoromethoxy-phenyl group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with the formation of the pyranone core, followed by substitution at the 5-position with a 4-fluorobenzyl group via nucleophilic aromatic substitution or Mitsunobu coupling. The carboxamide group is introduced via coupling of the pyran-2-carboxylic acid intermediate with 4-(trifluoromethoxy)aniline using reagents like EDCI/HOBt. Optimization strategies include microwave-assisted synthesis (reducing reaction time from 24h to 2h) and continuous flow reactors to improve scalability and purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent positions and purity. High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography (using SHELXL for refinement ) resolves stereochemical ambiguities, particularly for the pyran ring conformation. Polarimetry may be required if chiral intermediates are used .

Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?

  • Methodology : LogP values (predicted ~3.2) indicate moderate lipophilicity, requiring solvents like DMSO for stock solutions. Stability studies under varying pH (e.g., 1.2–7.4) and temperature (4°C vs. 25°C) are critical. Accelerated degradation studies using HPLC-MS identify labile functional groups (e.g., the trifluoromethoxy group’s susceptibility to hydrolysis under basic conditions) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact its bioactivity against kinase targets?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with Cl, Br, or CF₃ substitutions at the benzyl or phenyl positions. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to kinases like EGFR or CDK2. In vitro kinase inhibition assays (IC₅₀) validate predictions, with fluorinated analogs showing enhanced selectivity due to electronegativity and steric effects .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodology : Cross-validation using standardized protocols (e.g., MTT vs. CellTiter-Glo assays) minimizes assay variability. Metabolomic profiling identifies cell line-specific efflux transporters (e.g., P-gp overexpression in resistant lines). Synergistic studies with inhibitors like verapamil clarify whether discrepancies arise from pharmacokinetic vs. pharmacodynamic factors .

Q. How can crystallographic data improve the design of co-crystals or salts for enhanced bioavailability?

  • Methodology : Co-crystallization screens with GRAS coformers (e.g., succinic acid) are conducted using solvent evaporation or slurry methods. Single-crystal X-ray diffraction (SHELXS ) identifies hydrogen-bonding motifs. Dissolution studies in biorelevant media (FaSSIF/FeSSIF) correlate crystal packing with solubility enhancements. Thermal analysis (DSC/TGA) ensures stability during formulation .

Q. What mechanistic insights explain its off-target effects in mitochondrial assays?

  • Methodology : Seahorse XF analysis measures OCR/ECAR to assess mitochondrial respiration vs. glycolysis. ROS detection (DCFDA probes) and JC-1 staining evaluate mitochondrial membrane potential. Targeted knockdown (siRNA) of candidate off-targets (e.g., complex I subunits) isolates mechanisms. Comparative proteomics (LC-MS/MS) identifies differentially expressed proteins in treated vs. untreated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.